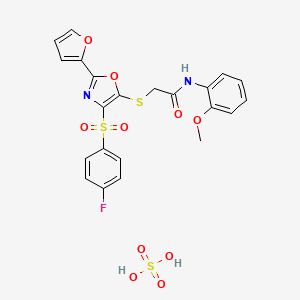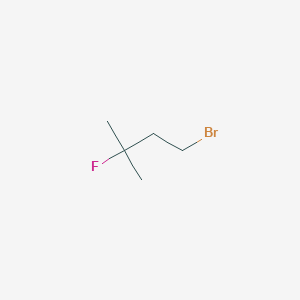
1-Bromo-3-fluoro-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-fluoro-3-methylbutane is a chemical compound with the CAS Number: 1514922-17-8 . It has a molecular weight of 169.04 and its IUPAC name is 1-bromo-3-fluoro-3-methylbutane .
Molecular Structure Analysis
The molecular formula of 1-Bromo-3-fluoro-3-methylbutane is CHBrF . Its average mass is 169.035 Da and its monoisotopic mass is 167.994980 Da .Scientific Research Applications
Optical Properties and Atomic Dimensions
1-Bromo-3-fluoro-3-methylbutane has been examined for its optical rotation and atomic dimensions. Studies on optically active halogeno-derivatives of 2-methylbutane, including 1-bromo compounds, provided insights into the optical rotation, specific gravity, refractive index, and boiling point at various pressures. These studies help classify their active forms and establish relationships between molecular rotations and atomic radii of halogen atoms (Brauns, 1937).
Surface Behavior with Isomeric Butanol Mixtures
Research on the surface behavior of 1-bromo-3-fluoro-3-methylbutane with isomeric butanol mixtures contributes to our understanding of surface tensions and their deviations at different temperatures. This knowledge, combined with bulk thermodynamic properties, informs thermodynamic studies of surface formation, including calculations of excess surface compositions and properties (Giner et al., 2005).
Synthesis of Fluorinated Amino Acids
1-Bromo-3-fluoro-3-methylbutane has been utilized in the stereoselective synthesis of γ- and δ-fluoro-α-amino acids. This involves diastereoselective alkylation of camphor-based glycine ester imines with 1-bromo-2-fluoro-alkanes at low temperatures, followed by deprotection. Such research aids in the development of novel amino acids for various applications (Kröger & Haufe, 1997).
Kinetic Studies in Microchannel Reactors
The compound's role in kinetic studies, especially in the synthesis of ionic liquids in microchannel reactors, highlights its importance in chemical engineering and process optimization. Such research offers insights into reaction kinetics and process efficiencies in the synthesis of various chemical products (Hu et al., 2010).
Environmental Applications
1-Bromo-3-fluoro-3-methylbutane has been used as a low-toxic solvent in dispersive liquid-liquid microextraction (DLLME) for the determination of heavy metals in water samples. This demonstrates the compound's utility in environmental monitoring and analysis, particularly in the detection and measurement of pollutants (Peng et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-bromo-3-fluoro-3-methylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrF/c1-5(2,7)3-4-6/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWSQYDSEJVBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-fluoro-3-methylbutane | |
CAS RN |
1514922-17-8 |
Source


|
| Record name | 1-bromo-3-fluoro-3-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2683154.png)
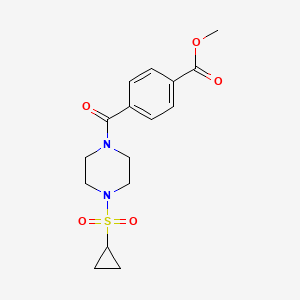
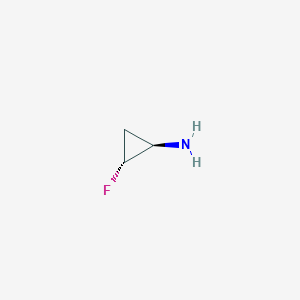
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2683159.png)
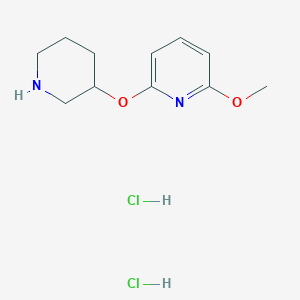
![6-Ethyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2683163.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2683164.png)
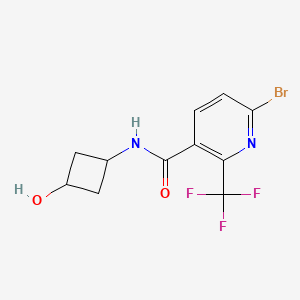
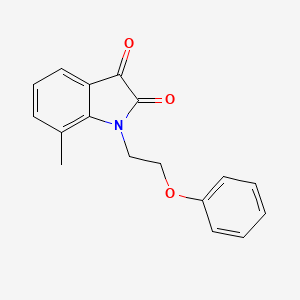
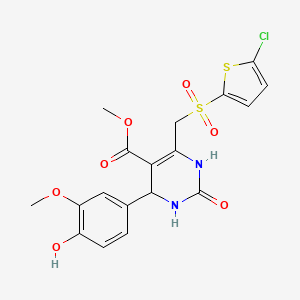
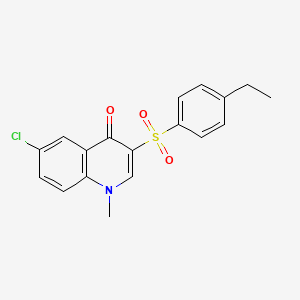
![(3,5-dimethylisoxazol-4-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2683175.png)
![3-[(4-fluorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2683176.png)
